4-[1,3]Dioxan-2-yl-butyric acid
Description
4-[1,3]Dioxan-2-yl-butyric acid is a carboxylic acid derivative featuring a 1,3-dioxane ring attached to the fourth carbon of a butyric acid chain. The compound’s reactivity is influenced by the electron-rich dioxane ring and the acidic terminal carboxyl group, enabling participation in esterification, amidation, and other functional group transformations .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-(1,3-dioxan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H14O4/c9-7(10)3-1-4-8-11-5-2-6-12-8/h8H,1-6H2,(H,9,10) |
InChI Key |
LGCYCNSMVCUZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Functional Groups : Replaces the carboxylic acid with an ethyl ester group and introduces a 3-oxo (keto) moiety.
- Dioxolane vs. Dioxane Ring: The 1,3-dioxolane ring (5-membered) in this compound reduces ring strain compared to the 6-membered 1,3-dioxane in the target compound.
Reactivity Notes: The ethyl ester derivative is more lipophilic and stable under acidic conditions, favoring its use as a synthetic intermediate. In contrast, the free carboxylic acid in the target compound may enable direct conjugation in drug development .
2-(4-(1,3-Dioxoisoindol-2-yl)phenyl)butanoic acid
Key Structural Differences :
- Aromatic vs. Aliphatic Substituent : The isoindole-1,3-dione (phthalimide) group introduces aromaticity and planar rigidity, contrasting with the aliphatic dioxane in the target compound.
- Positional Isomerism : The carboxylic acid is positioned on a phenyl-substituted butyric acid chain rather than a dioxane ring .
Pharmacological Implications : The phthalimide group in the latter compound enhances π-π stacking interactions, making it a candidate for targeting aromatic enzyme active sites. The dioxane-containing analog may exhibit better solubility due to reduced aromaticity .
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